(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile
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Description
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile is a useful research compound. Its molecular formula is C18H9Cl2FN2S and its molecular weight is 375.24. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
A study focused on the synthesis and structural characterization of isostructural thiazole derivatives, highlighting the methods to achieve these compounds and their crystalline structure through single-crystal diffraction. These materials' planarity and molecular conformation emphasize their potential in materials science and crystallography research (Kariuki et al., 2021).
Reduction and Transformation
The reduction of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles, leading to (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, was explored, showcasing the compound's versatility in chemical synthesis and structural transformation through X-ray diffraction analysis (Frolov et al., 2005).
Piezochromic Behaviors and AIE Effects
Investigations into diphenylacrylonitrile derivatives revealed their aggregation-enhanced emission (AIE) effects and distinct piezochromic behaviors under hydrostatic pressure. This study contributes to understanding molecular interactions and fluorescence behavior under stress, relevant for designing materials with specific optical properties (Ouyang et al., 2016).
Antioxidant Activity
The preparation of 2-(4-fluorophenyl)thiazolidin-4-one derivatives and their subsequent reaction to produce compounds with promising antioxidant activity highlights the chemical versatility and potential biological applications of these compounds (El Nezhawy et al., 2009).
Fungicidal Activity
A study synthesizing novel thiazolylacrylonitriles with significant fungicidal activity against Colletotrichum gossypii demonstrates the compound's utility in agricultural science and bioactivity research. This research points to potential applications in developing new fungicides (Shen De-long, 2010).
Properties
IUPAC Name |
(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2FN2S/c19-14-6-5-12(8-15(14)20)17-10-24-18(23-17)13(9-22)7-11-3-1-2-4-16(11)21/h1-8,10H/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQICBGNWIXJMW-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.